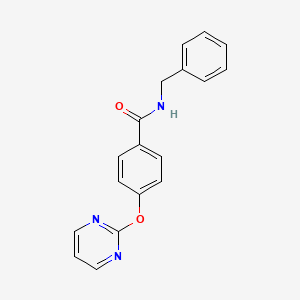

N-benzyl-4-(2-pyrimidinyloxy)benzamide

Description

N-benzyl-4-(2-pyrimidinyloxy)benzamide is a benzamide derivative featuring a pyrimidinyloxy substituent at the para position of the benzamide core and an N-benzyl group. These compounds exhibit nanomolar inhibitory potencies (e.g., IC50 = 20 nM for BHMB1) and demonstrate unique binding modes to InhA, validated via crystallography (PDB: 4QXM) . The pyrimidinyloxy moiety in the target compound may enhance hydrogen bonding and π-π stacking interactions with biological targets, analogous to heteroaryl-methyl groups in BHMBs .

Properties

IUPAC Name |

N-benzyl-4-pyrimidin-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O2/c22-17(21-13-14-5-2-1-3-6-14)15-7-9-16(10-8-15)23-18-19-11-4-12-20-18/h1-12H,13H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNASNYMRPBCSEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)OC3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Inhibitory Potency

A. N-benzyl-4-((heteroaryl)methyl)benzamides (BHMBs)

BHMBs are structurally similar, replacing the pyrimidinyloxy group with heteroaryl-methyl substituents. Key findings:

- BHMB1 : IC50<sup>exp</sup> = 20 nM against InhA-Mt .

- Virtual Hits : Pharmacophore screening identified analogs with predicted IC50<sup>pre</sup> values 60-fold lower than BHMB1, highlighting substituent-driven potency enhancements .

- QSAR Models : Aqueous-phase QSAR (R² = 0.97) correlates Gibbs free energy (∆∆Gcom) with potency, suggesting pyrimidinyloxy derivatives may optimize binding thermodynamics .

B. N-benzyl-4-(substituted aryloxy)benzamides describes N-benzyl-4-{[(2-naphthyloxy)acetyl]amino}benzamide (CAS: 791842-36-9), which shares a naphthyloxy substituent. While activity data is absent, its molecular weight (410.47 g/mol) and lipophilicity (LogP ~4.2) suggest comparable pharmacokinetics to BHMBs .

C. Approved Drugs with Benzamide Scaffolds

Pharmacophore screening of FDA-approved drugs identified top candidates with IC50<sup>pre</sup> = 1.7–60 nM, demonstrating clinical relevance of benzamide-based InhA inhibitors .

Substituent Effects on Activity

- Positional Sensitivity : N-benzyl-substituted benzamides with halogenation at position 2 (vs. 3) showed superior hyaluronidase inhibition, suggesting substitution patterns critically modulate activity .

- Lipophilicity : Increased lipophilicity (e.g., halogenation, aromatic rings) correlates with enhanced membrane permeability and oral absorption in BHMB analogs .

Pharmacokinetic and Toxicity Profiles

- ADME Properties : BHMB analogs screened via Lipinski’s rule-of-five showed >80% human oral absorption and favorable CNS permeability .

- Toxicity : Approved benzamide drugs (e.g., Rip-B) exhibit low cytotoxicity (IC50 > 50 µM in mammalian cells), supporting scaffold safety .

Data Tables

Table 1: Inhibitory Potencies of Benzamide Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.